![molecular formula C12H22N2O2 B3093743 [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine CAS No. 1248152-46-6](/img/structure/B3093743.png)
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine
Overview
Description
1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine, also known as OCPPM, is a synthetic nitrogen-containing compound that has been used in various scientific research applications. OCPPM has a molecular formula of C7H14N2O2 and is a colorless solid. It has a molecular weight of 162.20 g/mol and a melting point of 85-87°C. OCPPM has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anti-tumor, and antioxidant properties. OCPPM has also been used in the synthesis of a variety of drugs, including those used in the treatment of Alzheimer’s disease.
Scientific Research Applications
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anti-tumor, and antioxidant properties. This compound has also been used in the synthesis of a variety of drugs, including those used in the treatment of Alzheimer’s disease. This compound has also been used in the synthesis of a variety of compounds with potential therapeutic applications, including those with anti-viral, anti-bacterial, and anti-fungal properties. This compound has also been used in the synthesis of a variety of compounds with potential applications in drug delivery systems.
Mechanism of Action
The mechanism of action of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is not well understood. However, it is thought to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory, anti-tumor, and antioxidant properties of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, several studies have shown that this compound has anti-inflammatory, anti-tumor, and antioxidant properties. This compound has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). In addition, this compound has been shown to have anti-viral, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The use of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. In addition, this compound has a wide range of potential applications, making it an attractive option for a variety of laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a synthetic compound and may not be suitable for use in experiments involving human subjects. In addition, the mechanism of action of this compound is not well understood, making it difficult to predict the effects of this compound in laboratory experiments.
Future Directions
There are several potential future directions for research involving [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine. One potential direction is to further explore the biochemical and physiological effects of this compound. This could include further research into the mechanism of action of this compound and its potential therapeutic applications. Another potential direction is to explore the potential applications of OCP
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-10-1-5-14(6-2-10)12(15)11-3-7-16-8-4-11/h10-11H,1-9,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABYLTYLRNIHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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